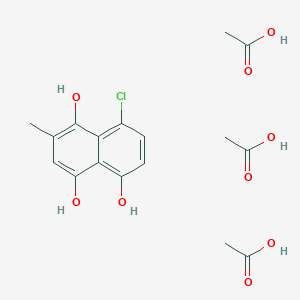
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol is a complex organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol typically involves multi-step organic reactions. One common method includes the chlorination of 2-methylnaphthalene in the presence of acetic acid, followed by hydroxylation to introduce the hydroxyl groups at the desired positions . The reaction conditions often require specific catalysts and controlled temperatures to ensure the selective substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalytic systems and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine or hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Dechlorinated or dehydroxylated naphthalene derivatives.
Substitution: Various halogenated naphthalene compounds.
Scientific Research Applications
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene: Lacks the chlorine and hydroxyl groups, making it less reactive.
8-Chloro-2-methylnaphthalene: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding.
1,4,5-Trihydroxynaphthalene: Lacks the chlorine and methyl groups, affecting its lipophilicity and reactivity.
Uniqueness
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol is unique due to the combination of chlorine, methyl, and hydroxyl groups on the naphthalene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
89475-06-9 |
|---|---|
Molecular Formula |
C17H21ClO9 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol |
InChI |
InChI=1S/C11H9ClO3.3C2H4O2/c1-5-4-8(14)10-7(13)3-2-6(12)9(10)11(5)15;3*1-2(3)4/h2-4,13-15H,1H3;3*1H3,(H,3,4) |
InChI Key |
QCOCMXJVFTUGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2C(=C1)O)O)Cl)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















